molecular formula C24H26ClN3O4S B2355734 6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217058-79-1

6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2355734
CAS No.: 1217058-79-1
M. Wt: 488
InChI Key: ZMIHARWNAMMAIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound is involved in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing its utility in creating new chemical structures (Bakhite et al., 2005).
  • It serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Ahmed et al., 2006).

Antimicrobial Properties

  • Some derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Nallangi et al., 2014).
  • Other derivatives demonstrate significant antibacterial activities, further highlighting its potential in antimicrobial research (Abdel-rahman et al., 2002).

Biochemical Research

  • This compound and its derivatives are studied for their interactions with various biochemical pathways, such as inhibiting dopamine receptors, which can lead to new insights into neurological conditions (Högberg et al., 1990).
  • Research into its role in the synthesis of anticonvulsant agents suggests potential applications in developing treatments for neurological disorders (Ohkubo et al., 1996).

Crystallography and Chemical Structure

  • Studies on the crystal structure of related compounds help in understanding the molecular interactions and stability of this compound, contributing to the field of crystallography (Pietsch et al., 2007).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

6-benzyl-2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S.ClH/c1-30-18-10-6-9-17(21(18)31-2)23(29)26-24-20(22(25)28)16-11-12-27(14-19(16)32-24)13-15-7-4-3-5-8-15;/h3-10H,11-14H2,1-2H3,(H2,25,28)(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIHARWNAMMAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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